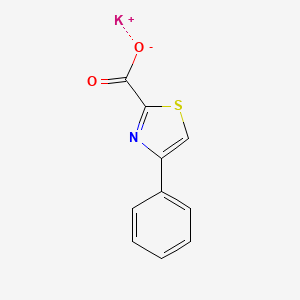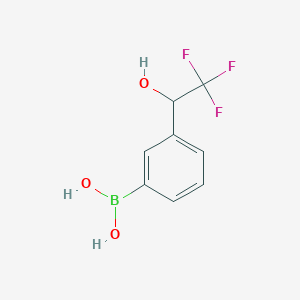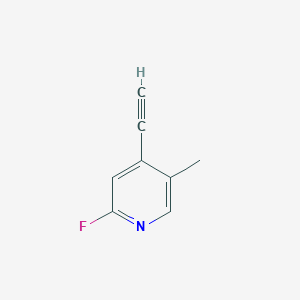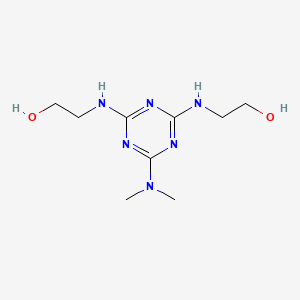
1,2-Bis(dimethylamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(dimethylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two dimethylamino groups attached to the anthracene-9,10-dione core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(dimethylamino)anthracene-9,10-dione can be synthesized through several methods:
-
Amination of Anthraquinone: : One common method involves the amination of anthraquinone derivatives. This process typically uses dimethylamine as the amine source and involves heating the anthraquinone with dimethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
-
Nucleophilic Substitution: : Another method involves the nucleophilic substitution of halogenated anthraquinone derivatives with dimethylamine. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound typically involves large-scale versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction of the compound can yield hydroquinone derivatives. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
-
Substitution: : The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions. For example, halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine in carbon tetrachloride (CCl₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated anthraquinone derivatives.
Applications De Recherche Scientifique
1,2-Bis(dimethylamino)anthracene-9,10-dione has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of complex organic molecules and dyes.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine: : Research is ongoing to explore its use in drug development, particularly in targeting cancer cells.
-
Industry: : It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism by which 1,2-Bis(dimethylamino)anthracene-9,10-dione exerts its effects involves interactions with cellular components. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death, which is particularly useful in anticancer applications.
Comparaison Avec Des Composés Similaires
1,2-Bis(dimethylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
-
1,4-Diaminoanthraquinone: : Similar in structure but with amino groups at different positions, leading to different reactivity and applications.
-
2,6-Bis(dimethylamino)anthracene-9,10-dione: : Another isomer with dimethylamino groups at different positions, affecting its chemical properties and uses.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
62468-72-8 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
1,2-bis(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)14-10-9-13-15(16(14)20(3)4)18(22)12-8-6-5-7-11(12)17(13)21/h5-10H,1-4H3 |
Clé InChI |
YUIYNWWVCVGEOX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



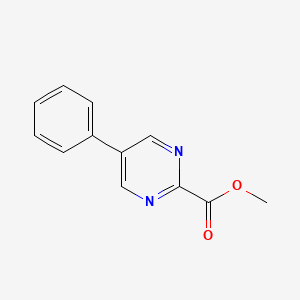


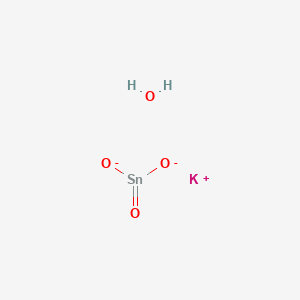
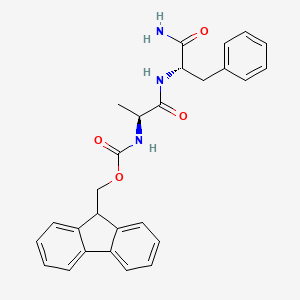
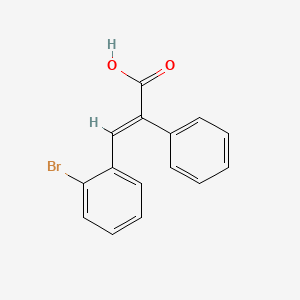
![1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione](/img/structure/B13127845.png)
